molecular formula C10H10O2S B13573065 (E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid

(E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid

Cat. No.: B13573065
M. Wt: 194.25 g/mol
InChI Key: WZDPWPJXLVVUEV-VOTSOKGWSA-N
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Description

(E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methylsulfanylbenzaldehyde.

    Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 2-methylsulfanylbenzaldehyde and malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated carboxylic acids.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic transformations.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require further experimental validation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3-Fluoro-5-methylsulfanylphenyl)prop-2-enoic acid: Similar structure with a fluorine substituent.

    Prop-2-enoic acid: Lacks the phenyl and methylsulfanyl groups.

Uniqueness

(E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid is unique due to the presence of the methylsulfanyl group on the phenyl ring, which can influence its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may impart specific properties useful in various applications.

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

(E)-3-(2-methylsulfanylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O2S/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+

InChI Key

WZDPWPJXLVVUEV-VOTSOKGWSA-N

Isomeric SMILES

CSC1=CC=CC=C1/C=C/C(=O)O

Canonical SMILES

CSC1=CC=CC=C1C=CC(=O)O

Origin of Product

United States

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